molecular formula C21H19Cl2N3O3 B5079593 1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5079593
M. Wt: 432.3 g/mol
InChI Key: SMCDCJKEWHHGAJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives and piperazine. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification: Techniques like crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Studied for its potential in creating new materials.

Biology

    Pharmacology: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new medications.

Industry

    Chemical Industry: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    1-(3,4-Dichlorophenyl)-3-(piperazin-1-yl)pyrrolidine-2,5-dione: A closely related compound with slight structural differences.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-(4-benzoylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-16-7-6-15(12-17(16)23)26-19(27)13-18(21(26)29)24-8-10-25(11-9-24)20(28)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCDCJKEWHHGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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